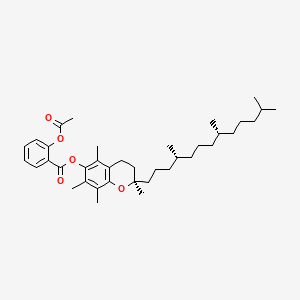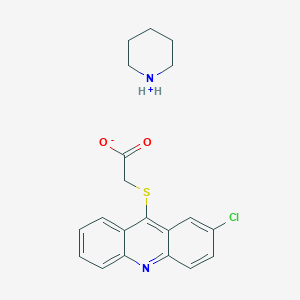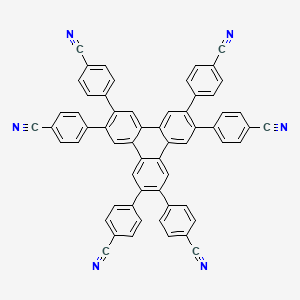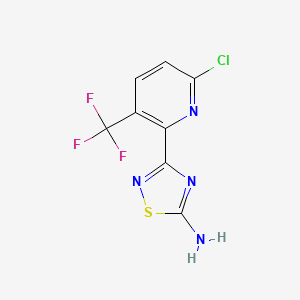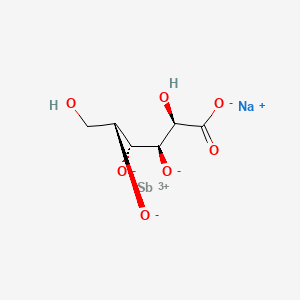
Triostam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triostam is a compound known for its significant applications in the treatment of parasitic infections, particularly schistosomiasis . It has been studied extensively for its efficacy and safety in medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
Triostam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Triostam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industry: this compound is used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Triostam can be compared with other similar compounds used in the treatment of parasitic infections. Some of these compounds include praziquantel and oxamniquine. This compound is unique in its specific mechanism of action and its efficacy against certain strains of parasites .
List of Similar Compounds
- Praziquantel
- Oxamniquine
This compound stands out due to its unique chemical structure and specific mode of action, making it a valuable compound in the field of parasitology.
Propriétés
Numéro CAS |
12550-17-3 |
|---|---|
Formule moléculaire |
C6H8NaO7Sb |
Poids moléculaire |
336.87 g/mol |
Nom IUPAC |
sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate |
InChI |
InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1 |
Clé InChI |
JEKOQEIHGHQVEI-ZBHRUSISSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


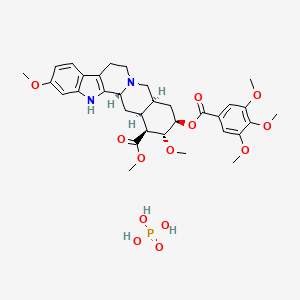
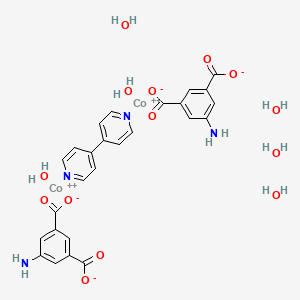
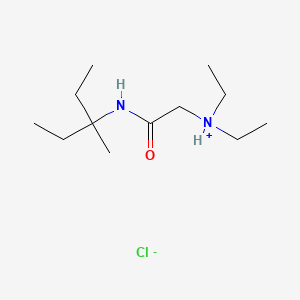
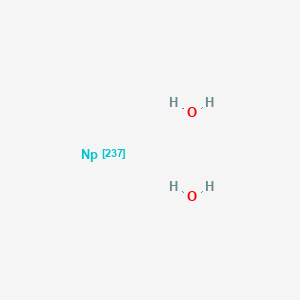
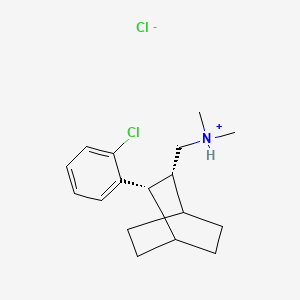
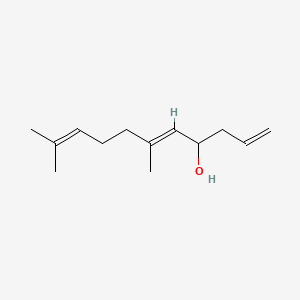

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
